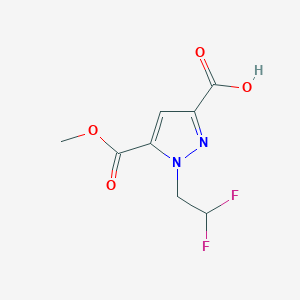

1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-5-methoxycarbonylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O4/c1-16-8(15)5-2-4(7(13)14)11-12(5)3-6(9)10/h2,6H,3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMCPGZUKLWXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,2-difluoroethylamine with ethyl 2-cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group (-COOH) at position 3 undergoes nucleophilic substitution reactions. Key examples include:

The difluoroethyl group enhances electrophilicity at the pyrazole ring, facilitating regioselective substitutions at positions 1 and 5.

Hydrolysis and Decarboxylation

The methoxycarbonyl (-COOMe) and carboxylic acid (-COOH) groups participate in hydrolysis and decarboxylation:

Decarboxylation under basic conditions proceeds via a six-membered cyclic transition state stabilized by the difluoroethyl group .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Cyclization reactions exploit the electron-withdrawing effects of the difluoroethyl group to direct ring closure .

Acid-Base Reactivity

The carboxylic acid group (pKa ≈ 2.8) demonstrates pH-dependent behavior:

Comparative Reactivity of Analogues

Structural variations significantly alter reactivity:

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound featuring a pyrazole ring and functional groups including methoxycarbonyl and a carboxylic acid group. The presence of the difluoroethyl substituent enhances its biological activity and chemical reactivity, making it useful in medicinal chemistry and organic synthesis as an intermediate for synthesizing more complex molecules.

Synthesis

The synthesis of 1-(2,2-Difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves several steps to ensure efficient production and high purity.

Potential Biological Activities

This compound exhibits promising biological activities, with studies suggesting anti-inflammatory and antimicrobial properties in compounds with similar structures. The difluoroethyl group may also enhance lipophilicity, which could improve bioavailability and interaction with biological targets. Interaction studies have shown that similar compounds can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, which is essential for modulating biological activity and informing drug design strategies.

Applications

1-(2,2-Difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several applications:

- Building block in synthesizing complex molecules

- Useful as an intermediate in medicinal chemistry

- Useful in organic synthesis

Structural Similarities

The combination of difluoroethyl and methoxycarbonyl groups in 1-(2,2-Difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid enhances its reactivity and broadens its potential applications in various fields.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-1H-Pyrazole-3-Carboxylic Acid | Lacks difluoroethyl and methoxycarbonyl groups | Less versatile in reactivity |

| 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid | Contains methoxycarbonyl but not difluoroethyl | Different biological activity profile |

| 1-Methyl-1H-Pyrazole-5-Carboxylic Acid | Contains only carboxylic acid without methoxycarbonyl | Limited functionalization options |

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxycarbonyl group can also play a role in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 1

Impact of Position 1 :

- Bulky substituents (e.g., quinoline in ) may sterically hinder receptor interactions but improve selectivity.

Substituent Variations at Position 5

Impact of Position 5 :

Substituent Variations at Position 3

Impact of Position 3 :

- Carboxylic acids improve water solubility and are common in NSAIDs (e.g., celecoxib analogs in ).

- Heterocyclic groups (e.g., furyl in ) may confer unique binding profiles.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Key Observations :

- Fluorination increases lipophilicity (LogP) but may reduce aqueous solubility.

- The carboxylic acid at position 3 enhances solubility compared to ester-only analogs.

Inferred Pharmacological Activity

- Anti-inflammatory Activity: Celecoxib derivatives () and carboxylic acid-containing pyrazoles (e.g., ) are known COX-2 inhibitors.

- Receptor Binding: Fluorinated ethyl groups may enhance binding to hydrophobic pockets in enzymes or receptors (e.g., cannabinoid receptors in ).

- Prodrug Potential: Methoxycarbonyl esters (target compound) could hydrolyze in vivo to active carboxylic acids, as seen in ester-to-acid metabolic pathways ().

Biological Activity

1-(2,2-Difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by a pyrazole ring structure with multiple functional groups, including a methoxycarbonyl and a carboxylic acid group. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Structure and Properties

The structural features of 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid contribute to its biological activity. The difluoroethyl substituent enhances lipophilicity, which may improve bioavailability and interaction with biological targets. The compound's properties include:

| Property | Value |

|---|---|

| Molecular Weight | 234 Da |

| LogP | 0.83 |

| Polar Surface Area | 81 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anti-inflammatory Activity

Research indicates that compounds with similar structures to 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit inflammation effectively. In a carrageenan-induced paw edema model, compounds structurally related to this compound demonstrated inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

Case Study:

In a study involving various pyrazole derivatives, one compound showed an inhibition of ≥84.2% compared to diclofenac's 86.72% after three hours post-administration . This suggests that the target compound may also possess similar efficacy.

Antimicrobial Activity

The antimicrobial potential of 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is supported by findings from related compounds. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Research Findings:

- A series of pyrazole derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli, with some demonstrating promising results .

- Compounds containing the pyrazole ring have been synthesized and tested against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, showing significant antimicrobial effects .

The biological activity of 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is likely mediated through interactions with enzymes and receptors in biological systems. The presence of hydrogen bonding and hydrophobic interactions plays a crucial role in modulating these activities.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of difluoroethyl and methoxycarbonyl groups, enhancing its reactivity and broadening its potential applications in medicinal chemistry.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-1H-Pyrazole-3-Carboxylic Acid | Lacks difluoroethyl and methoxycarbonyl groups | Less versatile in reactivity |

| 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid | Contains methoxycarbonyl but not difluoroethyl | Different biological activity profile |

| 1-Methyl-1H-Pyrazole-5-Carboxylic Acid | Contains only carboxylic acid without methoxycarbonyl | Limited functionalization options |

Q & A

Q. What synthetic routes are effective for preparing 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid?

The synthesis of pyrazole-3-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, ethyl 3-amino-1H-pyrazole-5-carboxylate intermediates (XXVI in ) can be functionalized via amidation or alkylation. A plausible route for the target compound includes:

Step 1 : Reacting 2,2-difluoroethyl hydrazine with a β-ketoester (e.g., methyl 3-methoxycarbonyl-3-ketopropionate) to form the pyrazole core.

Step 2 : Hydrolysis of the ester group to yield the carboxylic acid, followed by purification via recrystallization or column chromatography .

Key challenges include regioselectivity control during cyclization and avoiding side reactions from the difluoroethyl group’s reactivity.

Q. How can the purity and structural integrity of this compound be validated?

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to standards. Purity ≥95% is typical for research-grade compounds .

- Structural Confirmation :

- NMR : - and -NMR to confirm substituent positions (e.g., methoxycarbonyl at C5, difluoroethyl at N1).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: calculated for CHFNO: 259.05).

- IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (C-F stretch) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in methanol. Insoluble in hexane or diethyl ether.

- Storage : Store at 2–8°C in a sealed container under inert gas (argon) to prevent hydrolysis of the difluoroethyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Q. What analytical strategies address contradictions in spectroscopic data during characterization?

- Contradiction Example : Discrepancies in -NMR integration ratios due to rotameric forms of the difluoroethyl group.

- Resolution :

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., carboxylic acid vs. methoxycarbonyl).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolysis susceptibility.

- Validation : Compare predicted reaction pathways (e.g., ester hydrolysis) with experimental HPLC/MS monitoring .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction conditions rigorously (e.g., anhydrous solvents, inert atmosphere) to mitigate variability from moisture-sensitive groups.

- Crystallography Troubleshooting : If crystals fail to form, try additives (e.g., crown ethers) or seeding with structurally related compounds .

- Bioassay Design : Include positive controls (e.g., aspirin for COX inhibition) and validate enzyme activity via kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.